molecular formula C15H24BNO5 B8187959 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B8187959
M. Wt: 309.17 g/mol
InChI Key: MYWMICCJTPAHJY-UHFFFAOYSA-N
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Description

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate is a complex organic compound that features a boronic ester group, an oxazole ring, and a dimethyl-propionic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate typically involves multiple steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.

    Esterification: The final esterification step involves the reaction of 2,2-dimethyl-propionic acid with the oxazole-boronic ester intermediate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the oxazole ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its boronic ester and oxazole groups. These interactions can modulate biological pathways, leading to various therapeutic effects. The boronic ester group is known to form reversible covalent bonds with diols and other nucleophiles, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate is unique due to its combination of a boronic ester group and an oxazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO5/c1-13(2,3)12(18)19-9-11-17-8-10(20-11)16-21-14(4,5)15(6,7)22-16/h8H,9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWMICCJTPAHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)COC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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